Ethyl 3,5-difluoro-2-methylbenzoate
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Overview
Description
Ethyl 3,5-difluoro-2-methylbenzoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a methyl group The ester group is attached to the benzene ring at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-difluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,5-difluoro-2-methylbenzoic acid is coupled with an ethyl ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-difluoro-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-difluoro-2-methylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3,5-difluoro-2-methylbenzyl alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3,5-difluoro-2-methylbenzoic acid.
Reduction: 3,5-difluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-difluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3,5-difluoro-2-methylbenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its fluorine atoms and ester group. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3,5-difluoro-2-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3,5-difluorobenzoate: Lacks the methyl group at position 2, which can affect its reactivity and biological activity.
Ethyl 2-methylbenzoate: Lacks the fluorine atoms, resulting in different chemical properties and applications.
Ethyl 3,5-dichloro-2-methylbenzoate: Contains chlorine atoms instead of fluorine, which can lead to different reactivity and biological effects.
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s chemical and biological properties, enhancing its stability and bioavailability.
Biological Activity
Ethyl 3,5-difluoro-2-methylbenzoate is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring, along with a methyl group at the 2 position. This unique arrangement influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form 3,5-difluoro-2-methylbenzoic acid and reduction to produce 3,5-difluoro-2-methylbenzyl alcohol.
The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity to specific biological targets, which can modulate their activity. This modulation can lead to diverse biological effects, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro, indicating a potential role in treating inflammatory diseases.
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated an inhibition zone of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL. These results suggest that the compound could be further explored for therapeutic applications in infectious diseases.
Compound | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
This compound | 15 (S. aureus) | 100 |
This compound | 12 (E. coli) | 100 |
Anti-inflammatory Study
A study assessing the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages showed a significant decrease in pro-inflammatory cytokines TNF-α and IL-6. The compound reduced TNF-α levels by approximately 40% compared to control groups.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-α | 200 | 120 |
IL-6 | 150 | 90 |
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as ethyl 3,5-difluorobenzoate and ethyl 2-methylbenzoate, this compound shows enhanced stability and bioavailability due to the presence of fluorine atoms. This structural modification significantly influences its pharmacokinetic properties and biological activities.
Compound | Key Features | Biological Activity |
---|---|---|
Ethyl 3,5-difluorobenzoate | Lacks methyl group at position 2 | Moderate antimicrobial |
Ethyl 2-methylbenzoate | No fluorine atoms | Low antimicrobial |
This compound | Unique fluorination pattern | High antimicrobial & anti-inflammatory |
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
ethyl 3,5-difluoro-2-methylbenzoate |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3 |
InChI Key |
OGTOFAUTVCYFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)F)C |
Origin of Product |
United States |
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